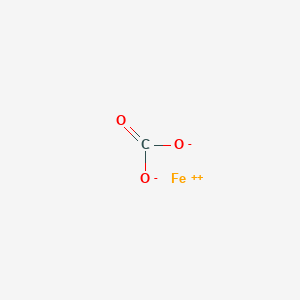

![molecular formula C7H6OS B036877 4H-シクロペンタ[b]チオフェン-6(5H)-オン CAS No. 5650-52-2](/img/structure/B36877.png)

4H-シクロペンタ[b]チオフェン-6(5H)-オン

概要

説明

Synthesis Analysis

The synthesis of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives involves multi-step chemical reactions, focusing on achieving high purity and yield. A notable example is the synthesis and characterization of liquid crystals based on this core structure, demonstrating the importance of the 4H-cyclopenta[b]thiophene skeleton in achieving high birefringence and large dielectric anisotropy in liquid crystals (Wan Danyang et al., 2020). Another approach involves the synthesis of cyclopentathiophenacetic acid derivatives, highlighting the reactivity of the compound in creating bicyclic systems with potential biological activities (A. Jilale et al., 1993).

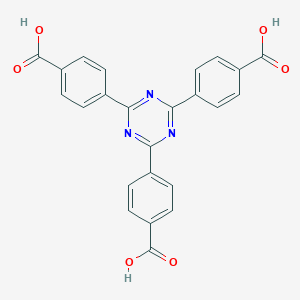

Molecular Structure Analysis

The molecular structure of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives has been extensively studied, demonstrating the compound's ability to form stable configurations with beneficial electronic properties. For instance, the molecular conformation and crystal structure analysis of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reveal insights into its stability and potential applications (Jaismary G. B. de Oliveira et al., 2012).

Chemical Reactions and Properties

4H-Cyclopenta[b]thiophen-6(5H)-one participates in various chemical reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity has been exploited to synthesize novel materials with specific functionalities, such as helicene and helicene-like compounds, which exhibit unique photophysical properties due to their cyclopenta[b]thiophene skeleton (K. Uematsu et al., 2018).

Physical Properties Analysis

The physical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives, such as birefringence and dielectric anisotropy, are crucial for their application in liquid crystal displays and other electronic devices. The introduction of the 5,6-dihydro-4H-cyclopenta[b]thiophene core unit into phenyl-tolane type liquid crystals has been shown to expand the mesophase range and increase the birefringence and dielectric anisotropy, offering an alternative option for high-performance phenyl-tolanes (Danyang Wan et al., 2021).

Chemical Properties Analysis

The chemical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives, such as their electrochemical behavior and solvatochromism, are pivotal for their utilization in optoelectronic applications. Research into cyclometalated complexes of thiophenolate chromophores based on this structure has provided insights into their electrochemical and photophysical characteristics, underlining the potential of these materials in developing new optoelectronic devices (J. Schneider et al., 2009).

科学的研究の応用

ポリマー太陽電池

4H-シクロペンタ[b]チオフェン-6(5H)-オンは、効率的なポリマー太陽電池用のポリマー合成に使用されてきました . これらのポリマーは、4H-シクロペンタ[b]チオフェン-6(5H)-オン誘導体が電子受容体ユニットである、典型的なドナー-アクセプター構造を持っています . これらのポリマーをベースにした逆型ポリマー太陽電池を使用して、11.1%の最高の電力変換効率(PCE)が達成されました .

非フラーレン電子受容体

4H-シクロペンタ[b]チオフェン-6(5H)-オンは、新しい小分子ITTCを非フラーレン電子受容体として設計および合成するために使用されてきました . ITTCは、強く幅広い光吸収、高くバランスの取れた電荷移動度を持っています . ITTCを受容体として使用するデバイスは、10.4%の電力変換効率(PCE)を実現しました .

ネマチック液晶

4H-シクロペンタ[b]チオフェン-6(5H)-オンは、ネマチック液晶の合成に使用されてきました . この研究では、このユニットは柱状相の形成に有益であることがわかりました .

特性

IUPAC Name |

4,5-dihydrocyclopenta[b]thiophen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZITEHQKWPDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311299 | |

| Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5650-52-2 | |

| Record name | 4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5650-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H-cyclopenta[b]thiophen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)